molecular formula C19H22FN5O3S B2506501 N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235047-27-4

N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2506501
CAS No.: 1235047-27-4
M. Wt: 419.48
InChI Key: GMWMKYCAFRYFDJ-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C19H22FN5O3S and its molecular weight is 419.48. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Research has explored the effects of compounds targeting orexin receptors, which are involved in regulating feeding, arousal, stress, and drug abuse. Compounds like SB-649868, which acts as a dual orexin 1 and orexin 2 receptor antagonist, have been evaluated for their potential in treating binge eating disorders in rats, suggesting a significant role of orexin 1 receptor mechanisms in compulsive eating behaviors (Piccoli et al., 2012). This line of research indicates the therapeutic potential of such antagonists in eating disorders with a compulsive component.

Drug Metabolism and Disposition

Another key area of research focuses on the metabolism and disposition of compounds with therapeutic potential. Studies such as the disposition and metabolism of [14C]SB-649868 in humans have provided critical insights into the pharmacokinetic profiles of novel therapeutic agents, highlighting the importance of understanding how these compounds are processed in the body for the development of effective treatments (Renzulli et al., 2011).

Fluorescence and Molecular Probes

Research on carbon dots and organic fluorophores has revealed the significance of these materials in developing high fluorescence quantum yield probes for various applications. Studies have identified specific organic fluorophores as the main ingredients and fluorescence origins in carbon dots, expanding their applications in scientific research (Shi et al., 2016).

Molecular Imaging and Radiotracer Development

The synthesis and characterization of novel compounds for use as PET radiotracers, such as the study on N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrate the application of these compounds in studying specific receptors in the brain. This research highlights the potential of such compounds in enhancing our understanding of neuroreceptors and their roles in various diseases (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-11-3-4-14(9-15(11)20)22-18(27)17(26)21-10-13-5-7-25(8-6-13)19(28)16-12(2)23-24-29-16/h3-4,9,13H,5-8,10H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWMKYCAFRYFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=NS3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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